molecular formula C24H20N2O4 B14577960 5,6-Bis(benzyloxy)-3-(2-nitroethenyl)-1H-indole CAS No. 61435-57-2

5,6-Bis(benzyloxy)-3-(2-nitroethenyl)-1H-indole

Cat. No.: B14577960
CAS No.: 61435-57-2
M. Wt: 400.4 g/mol
InChI Key: OMUKNIOKWBQMDI-UHFFFAOYSA-N
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Description

5,6-Bis(benzyloxy)-3-(2-nitroethenyl)-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(benzyloxy)-3-(2-nitroethenyl)-1H-indole typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material Preparation: Synthesis of the indole core structure.

    Functional Group Introduction: Introduction of benzyloxy groups at the 5 and 6 positions through etherification reactions.

    Nitroethenyl Group Addition: Introduction of the nitroethenyl group at the 3 position via a nitration reaction followed by an aldol condensation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Reduction: The nitroethenyl group can be reduced to an aminoethenyl group.

    Substitution: The benzyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Reduction of Nitro Group: Formation of 5,6-Bis(benzyloxy)-3-(2-aminoethenyl)-1H-indole.

    Substitution of Benzyloxy Groups: Formation of derivatives with different substituents at the 5 and 6 positions.

Scientific Research Applications

5,6-Bis(benzyloxy)-3-(2-nitroethenyl)-1H-indole may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving indole derivatives.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 5,6-Bis(benzyloxy)-3-(2-nitroethenyl)-1H-indole would depend on its specific interactions with biological targets. Typically, indole derivatives can interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethoxy-3-(2-nitroethenyl)-1H-indole: Similar structure with methoxy groups instead of benzyloxy groups.

    5,6-Bis(benzyloxy)-1H-indole: Lacks the nitroethenyl group.

    3-(2-Nitroethenyl)-1H-indole: Lacks the benzyloxy groups.

Properties

CAS No.

61435-57-2

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

3-(2-nitroethenyl)-5,6-bis(phenylmethoxy)-1H-indole

InChI

InChI=1S/C24H20N2O4/c27-26(28)12-11-20-15-25-22-14-24(30-17-19-9-5-2-6-10-19)23(13-21(20)22)29-16-18-7-3-1-4-8-18/h1-15,25H,16-17H2

InChI Key

OMUKNIOKWBQMDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C(=CN3)C=C[N+](=O)[O-])OCC4=CC=CC=C4

Origin of Product

United States

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